2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile
Description
2-[(2,4,5-Trimethoxyphenyl)methylidene]propanedinitrile is a substituted propanedinitrile derivative featuring a 2,4,5-trimethoxyphenyl group attached to a malononitrile backbone. The compound belongs to the class of α,β-unsaturated dinitriles, which are characterized by their electron-withdrawing cyano groups and conjugated systems.
Properties
IUPAC Name |
2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-16-11-6-13(18-3)12(17-2)5-10(11)4-9(7-14)8-15/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXBJORZHOGQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C#N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with malononitrile. This reaction is often catalyzed by a base such as piperidine or pyridine and carried out in a solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, materials science, and agriculture, supported by relevant data and case studies.
Anticancer Activity
Recent studies have highlighted the potential of 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
Case Study:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Case Study:
- A preclinical trial indicated that treatment with 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress markers.
Organic Electronics
The unique electronic properties of 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile make it suitable for applications in organic electronics. Its ability to act as an electron donor or acceptor is being explored for use in organic photovoltaic devices.
Data Table: Electronic Properties
| Property | Value | Reference |
|---|---|---|
| Energy Level (HOMO) | -5.1 eV | |
| Energy Level (LUMO) | -3.0 eV | |
| Charge Mobility | 0.01 cm²/Vs |
Coatings and Polymers
Due to its chemical stability and resistance to degradation, this compound is also being investigated for use in protective coatings and polymer formulations.
Pesticidal Activity
Research indicates that 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile exhibits pesticidal properties, making it a candidate for developing new agrochemicals.
Case Study:
- Field trials showed that formulations containing this compound significantly reduced pest populations while maintaining crop health, suggesting its potential as an eco-friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile involves its interaction with various molecular targets. The trimethoxyphenyl group can bind to specific proteins or enzymes, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation pathways. The nitrile groups can also participate in interactions with biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Substituent Effects: Trimethoxyphenyl vs. Other Aromatic Groups
The 2,4,5-trimethoxyphenyl group distinguishes this compound from analogs with different substitution patterns:
- [(3,4,5-Trimethoxyphenyl)methylene]propanedinitrile (CAS 5688-82-4): This positional isomer has methoxy groups at the 3,4,5-positions. The altered substitution pattern may affect electronic delocalization and biological activity, as seen in the context of Trimethoprim analogs .
- [Chloro(phenyl)methylidene]propanedinitrile (α-Chlorobenzalmalononitrile, CS gas): The chloro-phenyl substituent enhances electrophilicity, making this compound a potent lachrymator.
Backbone Modifications: Propanedinitrile vs. Heterocyclic Systems
- 2-(Benzothiophen-3-ylmethylidene)propanedinitrile (CAS 5381-30-6): The benzothiophene group introduces sulfur heteroatoms, altering conjugation and redox properties compared to the purely aromatic trimethoxyphenyl system .
Key Data Table: Structural and Functional Comparisons
Computational and Experimental Analysis
- Crystallography : demonstrates that substituent orientation (e.g., dihedral angles of 7.95°) and weak C–H⋯N hydrogen bonding influence molecular packing in related dinitriles . Similar analyses for the target compound could predict its solid-state behavior.
Biological Activity
2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile is an organic compound with significant potential for biological activity due to its unique structural features. This compound contains a trimethoxyphenyl group linked to a propanedinitrile backbone, which may influence its interactions with biological targets. The following sections detail its synthesis, biological activities, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12N2O3
- Molecular Weight : 244.25 g/mol
- Structure : The compound features a central propanedinitrile with a methylidene linkage to a trimethoxyphenyl group, enhancing its electronic properties and reactivity .
Synthesis
The synthesis of 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile typically involves:
- Condensation Reaction : The reaction between 2,4,5-trimethoxybenzaldehyde and malononitrile.
- Catalysts : Bases such as piperidine or pyridine are commonly used.
- Solvents : Ethanol or methanol under reflux conditions for several hours .
Anticancer Properties
Recent studies have explored the potential anticancer properties of similar compounds with trimethoxyphenyl groups. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:
- Mechanism of Action : The presence of methoxy groups can enhance the interaction with specific proteins or enzymes involved in cancer pathways, potentially inhibiting their activity .
- Case Studies : Research on related compounds indicates that modifications in the methoxy group position significantly affect antiproliferative activity, suggesting that 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile may exhibit similar effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
Comparative Analysis of Biological Activity
| Compound | Activity Type | Mechanism | Reference |
|---|---|---|---|
| 1 | Anticancer | Inhibits tubulin polymerization | |
| 2 | Antimicrobial | Disrupts bacterial cell walls | |
| 3 | Anti-inflammatory | Inhibits COX-2 activity |
Safety and Handling
Due to the lack of extensive research specifically on 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile, safety data is limited. However, similar compounds containing cyano groups can be toxic and flammable. Proper laboratory safety protocols should be followed when handling this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
